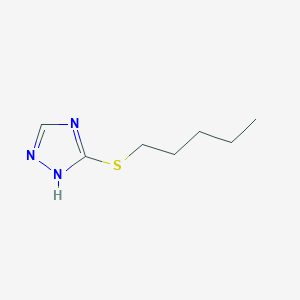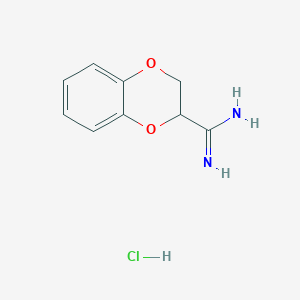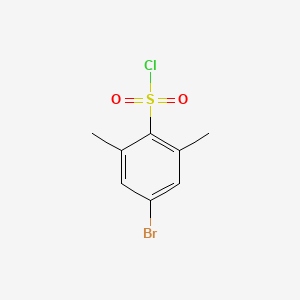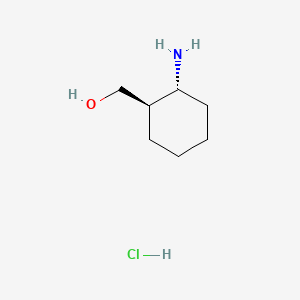
1-苯基-2-(喹喔啉-2-基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-Phenyl-2-(quinoxalin-2-yl)ethanol” is a chemical compound with the molecular formula C16H14N2O . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .
Synthesis Analysis
The synthesis of quinoxaline has been extensively studied for the last two decades. A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .
Molecular Structure Analysis
The molecular structure of “1-Phenyl-2-(quinoxalin-2-yl)ethanol” consists of a phenyl group (a benzene ring), a quinoxalin-2-yl group (a bicyclic compound having fused benzene and pyrazine rings), and an ethanol group .
Chemical Reactions Analysis
The reaction medium is the key modulator of this switchable conversion, that is, low concentrations of oxygen in DMSO/H2O produce the hydrogen ammonia methylation product 3a, whereas the cyclization product 4a is favored when the reaction is carried out in ethanol with high dissolved oxygen concentrations .
Physical And Chemical Properties Analysis
“1-Phenyl-2-(quinoxalin-2-yl)ethanol” is a low melting solid and is miscible in water. It is a weak base and can form salts with acids . The molecular weight of this compound is 250.3 g/mol .
科学研究应用
Proteomics Research
1-Phenyl-2-(quinoxalin-2-yl)ethanol: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound’s molecular properties may aid in the identification and quantification of proteins, especially when studying protein-protein interactions and dynamics within cells.
Biosensing
In the field of biosensing, this compound is explored for its potential in developing new biosensors . Its structure could be used to create sensors that detect biological molecules, providing valuable insights into cellular processes and disease diagnostics.
Analytical Chemistry
Analytical chemists employ 1-Phenyl-2-(quinoxalin-2-yl)ethanol for its chemical properties that can contribute to new methods of substance detection and analysis . It may be involved in chromatography and mass spectrometry techniques to analyze complex chemical mixtures.
Pharmacology
The pharmacological applications of this compound include research into its cytotoxic properties with potential anticancer and antitumor activities . It could be a precursor or a candidate molecule in the development of new therapeutic drugs.
Organic Synthesis
This compound serves as a building block in organic synthesis, contributing to the creation of various quinoxaline derivatives . These derivatives have applications ranging from dyes to DNA-cleaving agents, highlighting the versatility of 1-Phenyl-2-(quinoxalin-2-yl)ethanol in synthetic chemistry.
Material Science
In material science, 1-Phenyl-2-(quinoxalin-2-yl)ethanol is investigated for its role in the synthesis of functional materials . Its incorporation into new materials could lead to advancements in electronics, photonics, and nanotechnology.
Chemical Engineering
Chemical engineers might explore the use of 1-Phenyl-2-(quinoxalin-2-yl)ethanol in process optimization and the development of new chemical processes . Its properties can influence reaction mechanisms and catalysis in industrial chemical production.
Environmental Science
Lastly, the environmental science applications of 1-Phenyl-2-(quinoxalin-2-yl)ethanol could involve its use in environmental monitoring and remediation efforts . The compound’s interactions with pollutants and its potential role in pollution control technologies are areas of interest.
未来方向
Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future. Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
属性
IUPAC Name |
1-phenyl-2-quinoxalin-2-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)10-13-11-17-14-8-4-5-9-15(14)18-13/h1-9,11,16,19H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCQIKGMGWYJAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3N=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375474 |
Source


|
| Record name | 1-phenyl-2-quinoxalin-2-ylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(quinoxalin-2-yl)ethanol | |
CAS RN |
849021-27-8 |
Source


|
| Record name | 1-phenyl-2-quinoxalin-2-ylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














